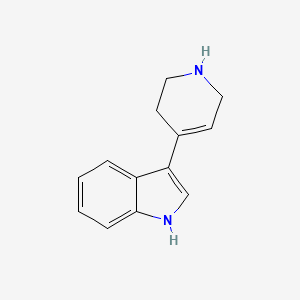

3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Übersicht

Beschreibung

3-(1,2,3,6-Tetrahydro-pyridin-4-yl)-1H-Indol ist eine chemische Verbindung, die einen Tetrahydropyridinring aufweist, der mit einer Indolstruktur verschmolzen ist. Diese Verbindung ist aufgrund ihrer potenziellen biologischen Aktivitäten und Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung von Interesse.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(1,2,3,6-Tetrahydro-pyridin-4-yl)-1H-Indol beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter bestimmten Bedingungen. Eine gängige Methode beinhaltet die oxidative Cyclisierung von Chalcon-Zwischenprodukten in Gegenwart eines alkalischen Wasserstoffperoxidkatalysators . Die Reaktionsbedingungen werden sorgfältig kontrolliert, um die Bildung des gewünschten Produkts mit hoher Ausbeute und Reinheit zu gewährleisten.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Der Einsatz von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Reaktionstypen

3-(1,2,3,6-Tetrahydro-pyridin-4-yl)-1H-Indol kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen funktionellen Gruppen verändern.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Wasserstoffperoxid zur Oxidation, Lithiumaluminiumhydrid zur Reduktion und verschiedene Halogenierungsmittel für Substitutionsreaktionen. Die Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysator, werden basierend auf der gewünschten Transformation optimiert.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen Halogenatome in das Molekül einführen können.

Wissenschaftliche Forschungsanwendungen

3-(1,2,3,6-Tetrahydro-pyridin-4-yl)-1H-Indol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich ihrer Auswirkungen auf verschiedene zelluläre Prozesse.

Medizin: Es werden laufende Forschungsarbeiten durchgeführt, um seine potenziellen therapeutischen Anwendungen zu erforschen, wie z. B. seine Rolle bei der Modulation von Neurotransmittersystemen.

Industrie: Die Verbindung kann bei der Entwicklung neuer Materialien und chemischer Produkte verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von 3-(1,2,3,6-Tetrahydro-pyridin-4-yl)-1H-Indol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann auf Neurotransmitterrezeptoren, Enzyme oder andere zelluläre Komponenten wirken, was zu verschiedenen biologischen Wirkungen führt. Detaillierte Studien sind erforderlich, um die genauen beteiligten Signalwege und Zielstrukturen zu entschlüsseln.

Wirkmechanismus

The mechanism of action of 3-(1,2,3,6-Tetrahydro-pyridin-4-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other cellular components, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 1-Methyl-1,2,3,6-tetrahydropyridin-4-boronsäure-pinacolester

- 2-Methyl-2-(1,2,3,6-tetrahydro-pyridin-4-yl)-propan-1-ol-hydrochlorid

Einzigartigkeit

3-(1,2,3,6-Tetrahydro-pyridin-4-yl)-1H-Indol ist aufgrund seiner spezifischen strukturellen Merkmale einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen.

Biologische Aktivität

3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (often referred to as THP-indole) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Molecular Formula: C₁₃H₁₄N₂

Molecular Weight: 198.26 g/mol

CAS Number: 65347-55-9

IUPAC Name: this compound

Appearance: Solid powder

Melting Point: 177–182 °C

Antitumor Activity

Recent studies indicate that THP-indole exhibits antitumor properties . In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study reported that THP-indole induced apoptosis in human breast cancer cells (MCF-7) by activating the caspase pathway and modulating the expression of Bcl-2 family proteins .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis via caspase activation |

| HeLa | 15.0 | Inhibition of cell cycle progression |

| A549 | 10.0 | Modulation of Bcl-2/Bax ratio |

Neuroprotective Effects

THP-indole has also been investigated for its neuroprotective effects . In a study involving neuroblastoma cells (SH-SY5Y), THP-indole was shown to protect against oxidative stress-induced cell death by enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase . This suggests potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's.

Antimicrobial Activity

The compound demonstrates antimicrobial activity , particularly against Gram-positive bacteria. A study evaluated its efficacy against Staphylococcus aureus and Escherichia coli, revealing that THP-indole exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Bacillus subtilis | 8 |

The biological activities of THP-indole can be attributed to several mechanisms:

- Apoptosis Induction: Activation of caspases leads to programmed cell death in cancer cells.

- Antioxidant Activity: Enhancement of endogenous antioxidant defenses protects neurons from oxidative damage.

- Bacterial Membrane Disruption: Interaction with bacterial membranes may lead to increased permeability and cell lysis.

Case Study 1: Anticancer Effects in Mice

In vivo studies using mouse models have shown that administration of THP-indole significantly reduced tumor size in xenograft models of breast cancer. The compound was administered at a dosage of 20 mg/kg body weight daily for two weeks, leading to a reduction in tumor volume by approximately 50% compared to control groups .

Case Study 2: Neuroprotection in Alzheimer’s Model

In a transgenic mouse model of Alzheimer's disease, THP-indole treatment resulted in improved cognitive function as assessed by the Morris water maze test. The treated group displayed significantly reduced amyloid plaque deposition and enhanced synaptic plasticity markers compared to untreated controls .

Eigenschaften

IUPAC Name |

3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-2-4-13-11(3-1)12(9-15-13)10-5-7-14-8-6-10/h1-5,9,14-15H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIRSPTXGPFAXRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375484 | |

| Record name | 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65347-55-9, 38620-69-8 | |

| Record name | 3-(1,2,3,6-Tetrahydro-4-pyridinyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65347-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.